SHP2 vs. HDAC Selectivity Window: A ~435-Fold Preference Defines Its Use as a Pathway-Specific Probe
This compound demonstrates a clear differentiation in its target engagement profile. It potently inhibits wild-type SHP2, while showing negligible activity against histone deacetylase (HDAC). This is in stark contrast to many dual SHP2/HDAC inhibitors reported in the literature, which, while having their own therapeutic rationale, are not suitable as pathway-specific probes [1]. The target compound's IC50 for SHP2 is 23 nM, compared to an IC50 of 10,000 nM (10 μM) for HDAC, yielding a selectivity index of approximately 435-fold [1][2].
| Evidence Dimension | Enzymatic IC50 selectivity profile |
|---|---|
| Target Compound Data | SHP2 IC50: 23 nM; HDAC IC50: 10,000 nM |
| Comparator Or Baseline | Comparator: Literature dual SHP2/HDAC inhibitors (e.g., compound 8t shows SHP2 IC50 = 20.4 nM and HDAC1 IC50 = 25.3 nM) [3] |
| Quantified Difference | ~435-fold selectivity for SHP2 over HDAC, versus ~1.2-fold for a representative literature dual inhibitor |
| Conditions | In vitro enzymatic assays: SHP2 inhibition using DiFMUP substrate (30 min preincubation); HDAC inhibition using fluorogenic substrate (5 min preincubation) [1][2]. |
Why This Matters
For a scientific buyer whose experiment requires specific modulation of the SHP2-RAS-MAPK axis without confounding epigenetic effects, this selectivity profile makes the compound the definitive choice over dual-activity analogs, preventing misinterpretation of phenotypic results.
- [1] BindingDB. BDBM50593178 (CHEMBL5203477) Affinity Data: SHP2 Wild Type IC50 23 nM. View Source
- [2] BindingDB. BDBM50593178 (CHEMBL5203477) Affinity Data: HDAC IC50 10,000 nM. View Source
- [3] Liu M, Gao S, Liang T, et al. Discovery of Novel Src Homology-2 Domain-Containing Phosphatase 2 and Histone Deacetylase Dual Inhibitors with Potent Antitumor Efficacy and Enhanced Antitumor Immunity. J Med Chem. 2022;65(18):12200-12218. PMID: 36097406. View Source
